molecular formula C20H22FNO3S B2760927 1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine CAS No. 2034608-42-7

1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine

Cat. No.: B2760927
CAS No.: 2034608-42-7
M. Wt: 375.46
InChI Key: YAONTGZGBUGWBV-UHFFFAOYSA-N
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Description

The chemical compound 1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine is a versatile material with various applications in scientific research. It exhibits unique properties that make it valuable for drug discovery, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the fluoromethylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone
  • (4-(Benzylsulfonyl)piperidin-1-yl)(3-chloro-4-methylphenyl)methanone
  • (4-(Benzylsulfonyl)piperidin-1-yl)(3-fluoro-4-ethylphenyl)methanone

Uniqueness

1-(3-fluoro-4-methylbenzoyl)-4-phenylmethanesulfonylpiperidine: stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c1-15-7-8-17(13-19(15)21)20(23)22-11-9-18(10-12-22)26(24,25)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONTGZGBUGWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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